molecular formula C16H13N3O4 B2822917 phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate CAS No. 2034589-34-7

phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate

Cat. No.: B2822917
CAS No.: 2034589-34-7
M. Wt: 311.297
InChI Key: XKEURGVWFPFWDR-UHFFFAOYSA-N
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Description

Phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate is a synthetic derivative of the 5,7-dioxo-pyrrolo[3,4-b]pyridine scaffold, a heterocyclic system characterized by fused pyrrole and pyridine rings with dual ketone functionalities. The compound features a phenyl carbamate group attached via an ethyl linker to the pyrrolopyridine core. The carbamate moiety may influence metabolic stability and target binding, though specific pharmacological data for this compound remain undisclosed in available literature.

Properties

IUPAC Name

phenyl N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-14-12-7-4-8-17-13(12)15(21)19(14)10-9-18-16(22)23-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEURGVWFPFWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: Phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate can be synthesized through a multi-step process involving the initial formation of the pyrrolo[3,4-b]pyridine core followed by functionalization to introduce the carbamate group. Typical synthetic routes include:

  • Formation of the pyrrolo[3,4-b]pyridine core:

    • Cyclization reactions involving suitable precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.

    • Key reagents: Phosphoryl chloride (POCl3) or polyphosphoric acid for cyclization steps.

Chemical Reactions Analysis

Types of reactions: This compound can undergo various types of reactions including:

  • Oxidation reactions: Conversion to higher oxidation states using reagents like hydrogen peroxide or oxygen.

  • Reduction reactions: Reduction to lower oxidation states with agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution reactions: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common reagents and conditions:

  • Oxidation: Hydrogen peroxide (H2O2), oxygen (O2), and catalytic amounts of transition metal complexes.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydride).

Major products formed:

  • Oxidation: Higher oxidation states of the core structure.

  • Reduction: Derivatives with reduced functional groups.

  • Substitution: Modified derivatives with substituted groups.

Scientific Research Applications

Phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate finds applications in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.

  • Biology: Investigated for its potential as a biological probe or drug candidate due to its bioactivity.

  • Medicine: Explored for therapeutic properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.

  • Industry: Employed as an intermediate in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate involves interactions with specific molecular targets and pathways:

  • Molecular targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

  • Pathways involved: Signal transduction pathways, metabolic pathways, or genetic regulatory pathways influenced by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The table below summarizes key structural and functional differences between phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate and analogous compounds:

Compound Name Core Structure Key Substituents Biological Target Activity (IC50) Selectivity/Stability Notes
This compound Pyrrolo[3,4-b]pyridine-5,7-dione Phenyl carbamate ethyl group Not reported Not reported Hypothesized metabolic stability via carbamate
BMS-767778 5-Oxo-pyrrolo[3,4-b]pyridine 3-(Aminomethyl)-4-(2,4-dichlorophenyl)-N,N-dimethylacetamide DPP4 <10 nM High selectivity, optimized liability profile
Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate Pyrazolo[3,4-b]pyridine Fluorobenzyl, methyl carbamate Not reported Not reported Carbamate as a stabilizing moiety
(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate Pyrrolo[3,4-b]pyrazine Chloropyridinyl, methylpiperazine carboxylate Not reported Not reported Pyrazine core alters electronic properties

Structure-Activity Relationship (SAR) Insights

  • Core Heterocycle: The pyrrolo[3,4-b]pyridine core in the target compound and BMS-767778 enables π-π stacking and hydrogen bonding with protease active sites. The pyrazolo[3,4-b]pyridine core in lacks ketone functionalities, reducing polarity and possibly affecting solubility.
  • Substituent Effects: Phenyl vs. Dichlorophenyl: The dichlorophenyl group in BMS-767778 enhances hydrophobic interactions with DPP4’s S2 pocket, contributing to its sub-nanomolar potency . The target compound’s phenyl group may reduce affinity but improve metabolic stability by avoiding halogen-related liabilities. Carbamate vs. Linker Flexibility: The ethyl spacer in the target compound may increase conformational flexibility compared to BMS-767778’s rigid methyl groups, affecting target engagement.

Pharmacokinetic and Toxicity Considerations

  • BMS-767778 : Demonstrated optimized liability profiles, including reduced CYP inhibition and high oral bioavailability .
  • Target Compound: The phenyl carbamate moiety may hydrolyze to release aniline, a known toxic metabolite, necessitating further studies to assess safety .
  • Pyrazine/Pyrazole Analogs : Alterations in core structure (e.g., ) could mitigate toxicity but require empirical validation.

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